4-Propylphenyl 4-heptylbenzoate

Description

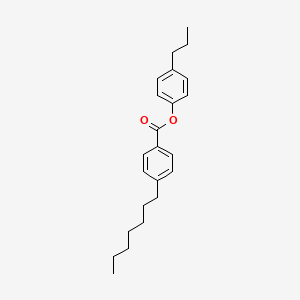

4-Propylphenyl 4-heptylbenzoate is a benzoate ester comprising two aromatic rings: a 4-heptyl-substituted benzoate group and a 4-propyl-substituted phenyl group. Its molecular formula is C23H30O2, with a molecular weight of 338.48 g/mol. The compound is structurally characterized by a long heptyl chain (C7H15) attached to the benzoate ring and a shorter propyl chain (C3H7) on the phenyl group. Such esters are often utilized in materials science, particularly as nucleating agents in polymers to enhance crystallization efficiency, optical clarity, and mechanical strength .

Properties

CAS No. |

83846-94-0 |

|---|---|

Molecular Formula |

C23H30O2 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(4-propylphenyl) 4-heptylbenzoate |

InChI |

InChI=1S/C23H30O2/c1-3-5-6-7-8-10-20-11-15-21(16-12-20)23(24)25-22-17-13-19(9-4-2)14-18-22/h11-18H,3-10H2,1-2H3 |

InChI Key |

OUSRURSEKXEDCJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC |

Other CAS No. |

83846-94-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-propylphenyl 4-heptylbenzoate and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C23H30O2 | 338.48 | Not provided | Heptyl (C7H15), Propyl (C3H7) |

| 4-Cyanophenyl 4-heptylbenzoate | C21H23NO2 | 321.41 | 38690-76-5 | Heptyl (C7H15), Cyano (CN) |

| 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate | C26H32O2 | 388.53 | 122230-64-2 | Pentyl (C5H11), Cyclohexyl (C6H11) |

Structural Insights :

- Substituent Polarity: The propyl group is nonpolar, whereas the cyano group in 4-cyanophenyl 4-heptylbenzoate introduces polarity, affecting intermolecular interactions and toxicity profiles .

- Cyclohexyl vs. Aromatic Rings : The cyclohexyl group in may influence mesomorphic properties, making it suitable for liquid crystal applications, unlike the purely aromatic 4-propylphenyl derivative .

This compound

- Polymer Nucleation : Analogous to 4-propylphenyl-containing compounds in , this ester likely acts as a nucleating agent in isotactic polypropylene (iPP), improving crystallization kinetics and optical transparency. The heptyl chain may enhance compatibility with polymer matrices .

4-Cyanophenyl 4-Heptylbenzoate

- Applications: Primarily used in laboratory chemical synthesis due to its polar cyano group, which facilitates reactions requiring electron-deficient aromatic systems. However, its acute oral toxicity (H302) and skin irritation (H315) limit industrial use .

4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

- Liquid Crystal Potential: The cyclohexyl group and pentyl chain suggest applications in liquid crystal displays (LCDs), where temperature-dependent phase transitions are critical .

Research Findings and Industrial Relevance

- Polymer Additives : Studies in demonstrate that 4-propylphenyl derivatives significantly enhance iPP's nucleation density, reducing spherulite size and improving mechanical properties. The heptyl chain in this compound may further optimize these effects by aligning with polymer crystallites .

- Synthetic Challenges : highlights the use of hydrazine hydrate and diethylene glycol in synthesizing propylphenyl derivatives, suggesting analogous methods for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.